molecular formula C18H25N5O B8535942 1-(4-aminobutoxy)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine

1-(4-aminobutoxy)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine

Cat. No. B8535942
M. Wt: 327.4 g/mol
InChI Key: PXMPVUIOCRTAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-aminobutoxy)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine is a useful research compound. Its molecular formula is C18H25N5O and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-aminobutoxy)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-aminobutoxy)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-aminobutoxy)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine

Molecular Formula

C18H25N5O

Molecular Weight

327.4 g/mol

IUPAC Name

1-(4-aminobutoxy)-2-butylimidazo[4,5-c]quinolin-4-amine

InChI

InChI=1S/C18H25N5O/c1-2-3-10-15-22-16-17(23(15)24-12-7-6-11-19)13-8-4-5-9-14(13)21-18(16)20/h4-5,8-9H,2-3,6-7,10-12,19H2,1H3,(H2,20,21)

InChI Key

PXMPVUIOCRTAHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1OCCCCN)C3=CC=CC=C3N=C2N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The maleate salt of 1-(4-aminobutoxy)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine was prepared by dissolving maleic acid (4.83 g) in 1-pentanol (50 mL) and adding it with stirring to the solution of 1-(4-aminobutoxy)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine in 1-pentanol. The resulting precipitate was collected by filtration and dried to yield 7.69 g of 1-(4-aminobutoxy)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine bis maleate salt. 1H-NMR (DMSO-d6): δ 0.96 (t, 3H), 1.44 (m, 2H), 1.7-1.95 (m, 4H), 2.02 (m, 2H), 2.8-3.1 (m, 4H), δ 4.43 (t, 2H), 6.07 (s, 4H), 7.57 (t, 1H), 7.73 (t, 1H), 7.80 (d, 1H), 8.16 (d, 1H). Broad peaks for the ammonium protons are seen at approximately δ 7.8 and δ 8.7.
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-(4-Aminobutoxy)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine fumarate (1.30 g) was dissolved in dichloromethane (25 mL) and the solution washed with 3×15 ml portions of saturated sodium carbonate. The organic fraction was then washed with 15 ml saturated sodium chloride and dried over MgSO4. The solution was filtered, the solvent removed under reduced pressure and the product was dried under vacuum to give 0.79 g of 1-(4-aminobutoxy)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine as the free base.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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